REACTION_SMILES
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[CH3:1][O:2][C:3]([c:4]1[cH:5][cH:6][c:7]([CH:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][CH3:18])[CH2:14][CH2:15]2)[cH:8][cH:9]1)=[O:19].[ClH:20]>>[ClH:20].[O:2]=[C:3]([c:4]1[cH:5][cH:6][c:7]([CH:10]2[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][CH3:18])[CH2:14][CH2:15]2)[cH:8][cH:9]1)[OH:19]
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Name
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CCCN1CCC(c2ccc(C(=O)OC)cc2)CC1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCN1CCC(c2ccc(C(=O)OC)cc2)CC1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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Cl
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Name
|
|
Type
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product
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Smiles
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CCCN1CCC(c2ccc(C(=O)O)cc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |